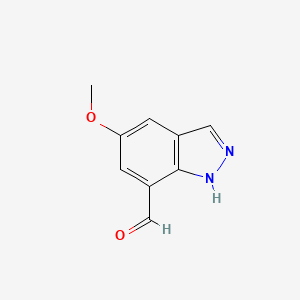

5-methoxy-1H-indazole-7-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-1H-indazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-2-6-4-10-11-9(6)7(3-8)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOIEOKYZYYCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 5-Methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry

Topic: Role of 5-methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Advantage[1]

In the landscape of kinase inhibitor design and receptor modulation, the indazole nucleus is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of adenosine triphosphate (ATP). While the 3-substituted and 5-substituted indazoles have been exhaustively explored (e.g., Axitinib, Pazopanib), the 7-substituted variants—specifically This compound —represent a high-value, underutilized geometric vector for drug discovery.

This specific isomer offers a unique dual-advantage:

-

Electronic Modulation: The 5-methoxy group serves as a crucial hydrogen bond acceptor/donor modulator, often positioned to interact with the "hinge region" of kinase domains.

-

Orthogonal Functionalization: The 7-formyl group provides a reactive handle orthogonal to the N1 and C3 positions, enabling the construction of macrocycles or the attachment of solubilizing "tails" that extend into the solvent-exposed regions of the binding pocket.

Chemical Profile & Structural Logic[2][3]

| Property | Specification | Medicinal Chemistry Significance |

| IUPAC Name | This compound | Core scaffold identity. |

| CAS Number | 1000340-55-5 (Analogous Ref) | Identifier for procurement/database search. |

| Molecular Weight | ~176.17 g/mol | Low MW allows for significant "growth" while maintaining Lipinski compliance. |

| H-Bond Donors | 1 (N1-H) | Critical for binding to Glu/Asp residues in kinase hinge regions. |

| H-Bond Acceptors | 3 (N2, O-Methoxy, O-Aldehyde) | N2 often accepts H-bonds from backbone amides (e.g., hinge residues). |

| pKa (Indazole) | ~13.8 (acidic), ~1.3 (basic) | Amphoteric nature allows modulation of solubility via salt formation. |

The "7-Vector" Hypothesis

In many kinase active sites, the region adjacent to the 7-position of the indazole core faces the solvent front or a ribose-binding pocket. Functionalizing this position with an aldehyde allows for:

-

Reductive Amination: Rapid generation of amine libraries to tune solubility and pKa.

-

Macrocyclization: Linking the 7-position to the N1-position to constrain conformation, improving selectivity (atropisomerism control).

-

Covalent Warheads: Conversion to acrylamides (via Wittig/Knoevenagel) to target non-catalytic cysteines.

Robust Synthetic Protocols

Unlike 3-formyl indazoles, which are accessible via direct nitrosation of indoles, the 7-formyl isomer requires a "construct-then-functionalize" approach to avoid regioselectivity issues.

Primary Route: The "Bromide-to-Aldehyde" Conversion

This is the most reliable industrial route, ensuring high regiocontrol.

Step 1: Cyclization to 7-Bromo-5-methoxyindazole

-

Precursor: 2-Bromo-4-methoxy-6-methylaniline.[1]

-

Reagents: Sodium Nitrite (

), Acetic Acid ( -

Mechanism: Diazotization of the aniline followed by spontaneous intramolecular cyclization onto the methyl group (Jacobson indazole synthesis variant).

Step 2: Formylation

-

Reagents:

-Butyllithium ( -

Protocol:

-

Dissolve 7-bromo-5-methoxy-1H-indazole in anhydrous THF under

. -

Cool to -78°C to suppress benzylic deprotonation at N1 (or protect N1 with THP/SEM first).

-

Add

-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates N1; the second performs Lithium-Halogen Exchange at C7. -

Stir for 30 min, then quench with dry DMF (3.0 equiv).

-

Warm to RT and hydrolyze with aqueous

.

-

-

Yield: Typically 65-75%.

Visualization of Synthetic Logic

Figure 1: Validated synthetic pathway from aniline precursor to the 7-formyl indazole scaffold.[2][1][3][4]

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The 5-methoxy-indazole core is a bioisostere of the quinazoline core found in Gefitinib or Erlotinib.

-

Binding Mode: The N1-H acts as a donor to the hinge region (e.g., Glu residue), while N2 acts as an acceptor (from backbone NH).

-

Role of 5-OMe: Electron-donating group (EDG) increases the electron density of the pyrazole ring, strengthening the H-bond acceptance capability of N2. It also fills the hydrophobic pocket often occupied by the ribose ring of ATP.

-

Role of 7-CHO: Converted to an amine tail (e.g., morpholine, piperazine) to reach the solvent interface, improving solubility and ADME properties.

Covalent Inhibitor Design (The "Warhead" Strategy)

The 7-aldehyde is the ideal precursor for installing Michael acceptors targeting non-catalytic cysteines (e.g., Cys481 in BTK or Cys797 in EGFR).

Protocol: Wittig Olefination to Acrylamide

-

Reagents: (Carbethoxymethylene)triphenylphosphorane, Toluene, Reflux.

-

Transformation: Converts 7-CHO to the

-unsaturated ester. -

Amidation: Hydrolysis to acid followed by coupling with amines gives the active acrylamide warhead.

Macrocyclization (ALK/ROS1 Inhibitors)

Recent trends in kinase inhibition (e.g., Lorlatinib) utilize macrocycles to improve metabolic stability and selectivity.

-

Strategy: The 7-CHO is reductive-aminated with a linker chain attached to the N1 position.

-

Result: A rigidified structure that minimizes the entropic penalty of binding.

Experimental Protocol: Reductive Amination at C7

A standard procedure for generating diversity at the 7-position.

Objective: Synthesis of 7-((morpholino)methyl)-5-methoxy-1H-indazole.

-

Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 176 mg) in 1,2-Dichloroethane (DCE, 10 mL).

-

Amine Addition: Add Morpholine (1.2 mmol, 105 µL) and Acetic Acid (1.0 mmol, catalytic promoter). Stir at Room Temperature (RT) for 30 minutes to form the imine/iminium intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 mmol, 318 mg) in one portion.-

Note:

is preferred over

-

-

Workup: Stir for 4-12 hours (monitor by LC-MS). Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Mechanistic Visualization: Kinase Binding Topology

Figure 2: Pharmacophore mapping of the 5-methoxy-7-substituted indazole scaffold within a typical kinase active site.

References

-

BenchChem. Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem Protocols, 2025.[5] Link

-

ChemicalBook. 1H-Indazole-7-carboxaldehyde, 5-methoxy- Product Properties and CAS Info. ChemicalBook Database. Link

-

National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, 2023. Link

-

RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry, 2018. Link

-

Chem-Impex. 5-Methoxy-1H-indazole-3-carbaldehyde: Applications in Pharmaceutical Research. Chem-Impex International. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 3. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of 5-Methoxy-1H-indazole-7-carbaldehyde

[1]

Introduction & Scope

The 5-methoxy-1H-indazole-7-carbaldehyde scaffold represents a critical bioisostere in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. While C3-functionalized indazoles are ubiquitous, C7-substituted variants offer unique vectors for structure-activity relationship (SAR) exploration, often improving metabolic stability or binding selectivity in sterically demanding pockets.

This application note details a robust, scalable 4-step protocol for the synthesis of this compound starting from commercially available 4-methoxy-2-methylaniline . The route utilizes a modified diazotization-cyclization strategy to construct the indazole core, followed by a directed lithiation-formylation sequence.

Safety & Compliance Warning

-

General Safety: This protocol involves the use of pyrophoric reagents (n-butyllithium), toxic gases (generated during diazotization), and corrosive acids. All operations must be performed in a properly functioning fume hood.

-

Regulatory Status: While this compound is a standard chemical building block, researchers must ensure compliance with all local regulations regarding the synthesis of indazole derivatives, as certain structural analogs possess pharmacological activity. This guide is strictly for legitimate research and development purposes.

Retrosynthetic Analysis

The synthetic strategy relies on the latent symmetry of the aniline precursor. We install the C7 halogen handle before ring closure to avoid selectivity issues later. The aldehyde is then installed via lithium-halogen exchange on the protected intermediate.

Figure 1: Retrosynthetic disconnection showing the construction of the C7-functionalized indazole core.

Detailed Synthetic Protocols

Phase 1: Precursor Preparation

Objective: Regioselective bromination of 4-methoxy-2-methylaniline.

Reaction Logic: The amino group strongly directs ortho/para. The para position is blocked by the methoxy group, and one ortho position is blocked by the methyl group. This forces bromination to the remaining ortho position (C6), which corresponds to C7 in the final indazole.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | Starting Material |

| Bromine (Br₂) | 159.81 | 1.05 | Brominating Agent |

| Chloroform (CHCl₃) | 119.38 | Solvent | Solvent (0.5 M) |

| Sat. NaHCO₃ | - | - | Quench |

Protocol:

-

Dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in CHCl₃ (150 mL) in a round-bottom flask equipped with a dropping funnel. Cool to 0 °C.

-

Add Bromine (3.9 mL, 76.5 mmol) in CHCl₃ (20 mL) dropwise over 30 minutes. Maintain temperature < 5 °C.

-

Stir at 0 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of starting material.[1]

-

Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude solid (hydrobromide salt often forms) can be neutralized and recrystallized from ethanol or used directly if purity >95%.

-

Target Product:2-Bromo-4-methoxy-6-methylaniline .[2]

-

Phase 2: Indazole Core Construction

Objective: Cyclization of the aniline to 7-bromo-5-methoxy-1H-indazole via a modified diazonium strategy.

Reaction Logic: Standard Jacobson indazole synthesis conditions are employed. The diazonium salt is generated and then cyclized onto the methyl group, likely via a radical mechanism or an intramolecular azo-coupling followed by tautomerization.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 2-Bromo-4-methoxy-6-methylaniline | 216.08 | 1.0 | Substrate |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotization |

| HCl (conc.) | - | Excess | Acid Medium |

| Ammonium Tetrafluoroborate (NH₄BF₄) | 104.8 | 1.5 | Counterion (Optional) |

| KOAc / 18-Crown-6 | - | Cat. | Phase Transfer (Cyclization) |

Protocol:

-

Suspend the bromoaniline (10.0 g, 46 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to -5 °C.

-

Add a solution of NaNO₂ (3.5 g, 50 mmol) in water (10 mL) dropwise, keeping the internal temperature below 0 °C. Stir for 30 min.

-

Optimization Note: While direct cyclization is possible, isolating the diazonium tetrafluoroborate salt improves yield. Add NH₄BF₄ (7.2 g) to precipitate the salt. Filter and dry the diazonium salt.

-

Cyclization: Dissolve the diazonium salt in Chloroform (200 mL) containing Potassium Acetate (2.0 equiv) and 18-Crown-6 (0.05 equiv). Stir at room temperature for 12 hours. (Alternatively, use the standard Jacobson condition: AcOH/Ac₂O reflux, followed by hydrolysis).

-

Workup: Wash with water, brine, and dry over Na₂SO₄. Concentrate.

-

Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Phase 3: Protection & Formylation

Objective: Installation of the aldehyde at C7 via Lithium-Halogen Exchange.

Reaction Logic: The acidic N-H proton of the indazole is incompatible with n-BuLi. We must protect it with a Tetrahydropyranyl (THP) group. The bromine at C7 is then selectively exchanged for lithium, which attacks DMF to install the formyl group.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| 7-Bromo-5-methoxy-1H-indazole | 227.06 | 1.0 | Substrate |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.5 | Protecting Group |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | Catalyst |

| n-Butyllithium (2.5M in Hexanes) | - | 1.2 | Lithiation Agent |

| DMF (Anhydrous) | 73.09 | 2.0 | Formyl Source |

Protocol:

Step 3A: THP Protection

-

Dissolve 7-bromo-5-methoxy-1H-indazole (5.0 g, 22 mmol) in anhydrous DCM (50 mL).

-

Add DHP (3.0 mL, 33 mmol) and PTSA (190 mg, 1.1 mmol).

-

Stir at RT for 4 hours. Monitor by TLC (the product will be less polar).

-

Wash with sat.[1] NaHCO₃, dry (Na₂SO₄), and concentrate.[4] Use crude for the next step (quantitative yield is typical).

Step 3B: Formylation

-

Dissolve the THP-protected indazole in anhydrous THF (60 mL) under Argon/Nitrogen atmosphere.

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add n-BuLi (10.5 mL, 26.4 mmol) dropwise over 20 minutes. Crucial: Maintain temp < -70 °C to prevent halogen dance or side reactions.

-

Stir at -78 °C for 45 minutes. The solution usually turns yellow/orange.

-

Add anhydrous DMF (3.4 mL, 44 mmol) dropwise.

-

Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

-

Quench: Add sat. NH₄Cl solution (20 mL).

-

Extract with EtOAc (3 x 50 mL). Dry and concentrate.

Phase 4: Deprotection & Isolation

Objective: Removal of the THP group to yield the final free indazole aldehyde.

Protocol:

-

Dissolve the crude formylated intermediate in Methanol (50 mL).

-

Add HCl (6M aqueous, 5 mL) or PTSA (1.0 equiv).

-

Heat to 50 °C for 2 hours. The acetal (THP) hydrolyzes, and the free indazole precipitates or remains in solution.

-

Workup: Neutralize with solid NaHCO₃. Remove MeOH in vacuo.

-

Partition residue between Water and EtOAc. Extract, dry, and concentrate.[2][1][4]

-

Final Purification: Recrystallization from Ethanol/Water or column chromatography (30-50% EtOAc in Hexanes).

Final Product Specifications:

References

-

National Institutes of Health (NIH). (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Bromo-5-methoxy-1H-indazole | 1100214-10-5 [sigmaaldrich.com]

- 4. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 5. 1100214-12-7 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Reductive amination protocols using 5-methoxy-1H-indazole-7-carbaldehyde

Application Note: High-Fidelity Reductive Amination of 5-methoxy-1H-indazole-7-carbaldehyde

Executive Summary

The moiety This compound represents a critical "privileged scaffold" in the synthesis of kinase inhibitors (e.g., PARP, VEGFR) and CNS-active agents.[1] However, the C7 position of the indazole ring presents unique synthetic challenges due to steric crowding (flanked by the N1-H and C6-H) and the electron-donating nature of the C5-methoxy group, which reduces the electrophilicity of the aldehyde.

This guide details two optimized protocols for reductive amination at this position. Method A utilizes Sodium Triacetoxyborohydride (STAB) for standard amines, while Method B employs Titanium(IV) Isopropoxide for sterically hindered or weakly nucleophilic amines. These protocols are designed to minimize over-alkylation and prevent N1-alkylation side reactions.[1]

Mechanistic Insight & Chemical Logic

The Substrate Challenge

The this compound substrate possesses two competing nucleophilic sites (N1 and N2) and one electrophilic site (C7-CHO).[1]

-

Steric Hindrance: The C7 aldehyde is "ortho-substituted" by the N1-H.[1] This proximity can retard imine formation.[1]

-

Electronic Deactivation: The C5-methoxy group donates electron density into the ring, making the C7 carbonyl carbon less electrophilic than in unsubstituted benzaldehydes.

-

Solubility: The planar, hydrogen-bond-donating nature of the indazole core often leads to poor solubility in non-polar solvents, necessitating the use of THF or DCE.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical "Imine Capture" step required for success.

Figure 1: Reaction pathway highlighting the critical conversion of the Hemiaminal to the Iminium ion, which is the rate-determining step for hindered substrates.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones appreciably in the absence of an amine. The use of Acetic Acid (AcOH) is mandatory here to catalyze the dehydration of the hemiaminal to the iminium ion.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (if solubility is poor)

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

-

Dissolution: In a dry vial, suspend this compound (100 mg, 0.57 mmol) in DCE (3.0 mL).

-

Note: If the solution is cloudy, add THF dropwise until clear.

-

-

Imine Formation: Add the amine (0.63 mmol, 1.1 equiv) followed by Glacial Acetic Acid (34 µL, 0.57 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution often clarifies or changes color (yellowing) as the imine/hemiaminal forms.

-

-

Reduction: Add STAB (193 mg, 0.91 mmol, 1.6 equiv) in one portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at RT for 4–16 hours under Nitrogen. Monitor by LCMS.[1]

-

Target: Disappearance of aldehyde (M+H 177) and appearance of amine product.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 15 mins to break up boron complexes.

-

Extract with DCM (3 x 5 mL).[1]

-

Dry organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines), sterically hindered secondary amines, or acid-sensitive substrates.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[2] This allows the use of the stronger reductant NaBH₄ (added in a second step) without reducing the unreacted aldehyde.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Amine: 1.2 – 1.5 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Anhydrous THF (Preferred) or Ethanol

Step-by-Step Protocol:

-

Complexation: In a flame-dried flask under Argon, dissolve the aldehyde (100 mg, 0.57 mmol) and amine (0.68 mmol) in anhydrous THF (3 mL).

-

Titanium Addition: Add Ti(OiPr)₄ (0.34 mL, 1.14 mmol, 2.0 equiv) dropwise.

-

Caution: Ti(OiPr)₄ is moisture sensitive.[1] Use a syringe.

-

-

Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if the amine is very hindered).

-

Checkpoint: Complete conversion to the imine must be confirmed by LCMS (look for M+Amine-16 mass) or ¹H NMR (disappearance of aldehyde proton at ~10 ppm).[1]

-

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (32 mg, 0.85 mmol) carefully. Then add MeOH (1 mL) dropwise to solubilize the borohydride and activate the reduction.

-

Workup (Critical Step):

-

The reaction will form a sticky titanium gel upon adding water.[1]

-

Method: Add 1N NaOH (2 mL) or aqueous Rochelle’s Salt (potassium sodium tartrate) and stir vigorously until two clear layers form (may take 1 hour).

-

Filter through a Celite pad if necessary to remove titanium oxides.[1]

-

Extract with EtOAc, dry, and concentrate.

-

Representative Performance Data

The following table summarizes expected outcomes based on the electronic and steric profile of the 5-methoxy-indazole scaffold.

| Amine Class | Example Amine | Recommended Protocol | Expected Yield | Notes |

| Primary Aliphatic | Benzylamine | Method A | 85-95% | Very clean; minimal over-alkylation.[1] |

| Secondary Cyclic | Morpholine | Method A | 80-90% | Requires AcOH; STAB is highly selective.[1] |

| Steric/Acyclic | Isopropylamine | Method A | 70-80% | Use 1.5 eq amine to overcome sterics.[1] |

| Weak Nucleophile | 4-Fluoroaniline | Method B | 65-75% | Method A often fails (stalled imine).[1] Ti(IV) essential.[1] |

| Acid Sensitive | Acetal-amine | Method A | 60-70% | STAB is mild enough; avoid excess AcOH.[1] |

Troubleshooting & Optimization

-

Problem: Low Conversion of Aldehyde.

-

Cause: The C7 position is crowded.[1] The imine equilibrium is not favoring the product.

-

Solution: Switch to Method B (Ti(OiPr)₄). Alternatively, use Molecular Sieves (4Å) in Method A to sequester water.

-

-

Problem: N1-Alkylation.

-

Problem: Product Trapped in Titanium Emulsion (Method B).

-

Solution: Do not rush the quench.[1] Use Rochelle's salt and stir for at least 1-2 hours. If the emulsion persists, filter through Celite washing with 10% MeOH/DCM.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 1998.

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

BenchChem Technical Guides. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide." (Used for Indazole solubility/handling context).

-

Organic Chemistry Portal. "Reductive Amination: General Protocols and Reagents."

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. designer-drug.com [designer-drug.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Application Notes and Protocols: Selective Functionalization of the 7-Position of 5-Methoxyindazole

For researchers, scientists, and professionals in drug development, the targeted functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole core is a privileged structure, and its 5-methoxy substituted variant offers a key building block for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of the reaction conditions and strategic considerations for the selective functionalization of the 7-position of 5-methoxyindazole.

Strategic Overview: Overcoming the Challenge of C7 Selectivity

The inherent electronic properties of the indazole ring typically favor electrophilic substitution and other functionalizations at the C3 position. Achieving selectivity at the C7 position of the benzo-fused ring requires specific strategies that can override this natural reactivity. The primary approaches to achieve this are:

-

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group (DG) on the indazole nitrogen (N1) to guide a strong base to deprotonate the adjacent C7 position. The resulting C7-lithiated species can then be quenched with a wide variety of electrophiles.

-

Halogenation and Subsequent Cross-Coupling: The introduction of a halogen, typically bromine, at the C7 position serves as a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

-

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods are increasingly employing transition metal catalysts (e.g., palladium, rhodium) to directly functionalize the C7 C-H bond, often with the assistance of a directing group.

-

Electrophilic Aromatic Substitution (Nitration): Under carefully controlled conditions, electrophilic substitution can be directed to the C7 position, although mixtures of isomers are possible.

The presence of the electron-donating methoxy group at the 5-position will influence the electron density of the benzene ring, potentially impacting the regioselectivity of these reactions. This must be a key consideration in reaction design and optimization.

Directed ortho-Metalation (DoM) for C7 Functionalization

Directed ortho-metalation is a highly effective strategy for achieving regioselective functionalization at the C7 position of indazoles.[1][2] The methoxy group at C5 is a directing group itself, however, for selective C7 functionalization, a directing group at N1 is often employed to ensure deprotonation occurs at the desired position.

Causality Behind Experimental Choices in DoM:

-

The Directing Group (DG): The choice of the directing group on the N1 position is critical. It must be able to coordinate with the organolithium base to facilitate deprotonation at the adjacent C7 position. Common directing groups for nitrogen heterocycles include pivaloyl, carbamoyl, and triisopropylsilyl (TIPS). The DG can be removed after the desired functional group has been installed at C7.

-

The Organolithium Base: Typically, strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are used.[3] The choice between them can depend on the acidity of the C7 proton and the steric environment.

-

Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent. Reactions are typically conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

-

The Electrophile: A wide range of electrophiles can be used to quench the C7-lithiated indazole, including aldehydes, ketones, carbon dioxide, alkyl halides, and sources of halogens.

Experimental Workflow for DoM

Sources

Synthesis of Novel Schiff Bases from 5-Methoxy-1H-Indazole-7-Carbaldehyde: A Detailed Guide for Medicinal Chemistry

Introduction: The Strategic Value of Indazole-Based Schiff Bases in Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide pharmacological spectrum, including potent anti-inflammatory, anticancer, and antimicrobial activities.[3][4] When this versatile heterocycle is functionalized with a carbaldehyde and subsequently converted to a Schiff base (imine), a new dimension of chemical diversity and biological potential is unlocked. The resulting C=N linkage provides a critical pharmacophoric feature and a versatile synthetic handle for further molecular elaboration.[5][6]

This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of novel Schiff bases derived from 5-methoxy-1H-indazole-7-carbaldehyde. We will explore the underlying chemical principles, offer detailed step-by-step procedures, and present expected analytical data, empowering researchers in drug development to confidently synthesize and evaluate these promising compounds. The methoxy substituent on the indazole ring is of particular interest as it can modulate the electronic properties and lipophilicity of the final compounds, potentially enhancing their pharmacokinetic and pharmacodynamic profiles.[7]

Reaction Schematics and Mechanistic Overview

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final imine.[8][9]

The reaction rate is pH-dependent. Mildly acidic conditions are often employed to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it non-nucleophilic.[8][10] For heterocyclic aldehydes, various catalysts such as glacial acetic acid, sulfuric acid, or piperidine can be utilized to facilitate the reaction.[10][11]

Diagram 1: General Reaction Scheme

Caption: General synthesis of indazole Schiff bases.

Experimental Protocols

PART A: General Synthesis of Indazole Schiff Bases

This protocol outlines a general method for the condensation of this compound with a variety of primary amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

Amine Addition: To this solution, add the selected primary amine (1.0-1.1 eq.). Stir the mixture at room temperature for 10-15 minutes.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[11]

-

Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde. The reaction is typically complete within 4-8 hours.

-

Isolation of the Crude Product:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

For many aromatic Schiff bases, the product will precipitate out of the ethanol solution upon cooling.

-

If no precipitate forms, the volume of the solvent can be reduced under vacuum, and the mixture can be cooled in an ice bath to induce crystallization.[12]

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

-

Dry the crude product under vacuum.

-

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis workflow.

PART B: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.[5]

Solvent Selection:

-

Ideal Single Solvent: A solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or ethyl acetate are good starting points.

-

Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system (e.g., ethanol/water, acetone/water) can be employed.[13] The Schiff base should be soluble in the "good" solvent and insoluble in the "poor" solvent.

Procedure (Single Solvent):

-

Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry the crystals under vacuum.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Table 1: Expected Analytical Data

| Analytical Technique | Key Observation for Schiff Base Formation | Expected Values/Characteristics |

| ¹H NMR | Disappearance of the aldehyde proton (-CHO) signal. Appearance of the imine proton (-CH=N-) signal. | Aldehyde proton: ~10 ppm. Imine proton: ~8.5-9.5 ppm (deshielded due to the C=N bond). Aromatic protons of the indazole and amine moieties will also be present.[14][15][16] |

| ¹³C NMR | Disappearance of the aldehyde carbon signal. Appearance of the imine carbon signal. | Aldehyde carbon: ~185-195 ppm. Imine carbon: ~150-165 ppm. Aromatic carbons will appear in the ~110-150 ppm range.[14][15] |

| FTIR Spectroscopy | Disappearance of the C=O stretch of the aldehyde. Appearance of the C=N (imine) stretch. | Aldehyde C=O stretch: ~1670-1700 cm⁻¹. Imine C=N stretch: ~1600-1650 cm⁻¹ (this band is often strong).[17][18][19] |

| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base. | Fragmentation patterns may show characteristic losses related to the substituents on the amine portion and cleavage of the indazole ring.[3][8][20] |

Expert Insights on Spectral Interpretation:

-

¹H NMR: The chemical shift of the imine proton is a key diagnostic signal. Its integration should correspond to one proton. The disappearance of the sharp singlet for the aldehyde proton around 10 ppm is a strong indicator of a complete reaction. The methoxy group protons on the indazole ring should appear as a sharp singlet around 3.9-4.1 ppm.

-

FTIR: The C=N stretching vibration is a definitive feature of the Schiff base. It is typically a strong absorption band in a region of the spectrum that is often less crowded than the carbonyl region, making it a reliable diagnostic peak.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the synthesized molecule, providing a high degree of confidence in its identity.

Applications in Drug Development

The synthesized indazole-based Schiff bases are prime candidates for screening in a variety of biological assays. Given the known activities of the indazole scaffold, these compounds should be prioritized for:

-

Anticancer Screening: Evaluate cytotoxicity against a panel of cancer cell lines.

-

Antimicrobial Assays: Test for activity against pathogenic bacteria and fungi.[6]

-

Anti-inflammatory Evaluation: Assess the inhibition of inflammatory pathways.[2]

The modular nature of this synthesis allows for the rapid creation of a library of compounds by varying the primary amine component. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.[5]

Conclusion

This guide provides a robust and reliable framework for the synthesis, purification, and characterization of novel Schiff bases derived from this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently generate a diverse range of these high-value compounds for biological evaluation. The strategic combination of the privileged indazole scaffold with the versatile Schiff base linkage offers a promising avenue for the discovery of next-generation therapeutic agents.

References

- CN101948433A - Method for separating and purifying substituted indazole isomers.

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. [Link]

-

Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

-

FTIR spectral values of Schiff bases types [VII]a-[VII]e. ResearchGate. [Link]

-

Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences. Set Publisher. [Link]

-

Complete 1 H NMR and 13 C NMR signal assignments for compound (3). ResearchGate. [Link]

-

FTIR spectral values of Schiff bases types [VII]a-[VII]e. ResearchGate. [Link]

-

Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]

-

Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies | Semantic Scholar. [Link]

-

SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

-

Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

-

Synthesis, characterization and pharmacological evaluation of some new Schiff base derivatives containing an indole moiety. Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

-

Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

-

Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]

-

What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

-

Scheme 2. Mass fragmentation pattern of the Schiff base, H 2 L, ligand. ResearchGate. [Link]

-

Schiff base reaction by using different derivatives of aniline and benzaldehyde. ResearchGate. [Link]

-

FTIR spectra of the synthesized compound 7–10. ResearchGate. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

-

Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Schiff s Base from 2-Amino Thiazole with Indole-3-Carbadehyde. JOCPR. [Link]

-

Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. [Link]

-

Synthesis, Identification and Biological Activity of New Heterocyclic Compounds from Reaction of New Schiff-Bases with Phathalic Anhydride. [Link]

-

A simple procedure for crystallization of the Schiff reagent. PubMed. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. peerj.com [peerj.com]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]

- 11. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 12. ajchem-b.com [ajchem-b.com]

- 13. scienceopen.com [scienceopen.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. journals-sathyabama.com [journals-sathyabama.com]

- 20. researchgate.net [researchgate.net]

Scalable Process Chemistry: Preparation of 5-Methoxy-1H-indazole-7-carbaldehyde

Abstract & Strategic Overview

The 7-formyl-indazole motif is a critical pharmacophore in modern kinase inhibitors (e.g., VEGFR, FGFR inhibitors) due to its ability to form unique hydrogen-bonding networks within the ATP-binding pocket. However, the synthesis of 5-methoxy-1H-indazole-7-carbaldehyde presents a specific regiochemical challenge: introducing a carbon electrophile at the C7 position (ortho to the N1-H) while preserving the electron-rich C5-methoxy group and preventing C3-functionalization.

This Application Note details a scalable, four-step protocol designed for multi-gram to kilogram batches. Unlike traditional discovery routes that rely on cryogenic lithiation (-78 °C) or unstable diazo intermediates, this protocol utilizes Turbo-Grignard (iPrMgCl·LiCl) technology for controlled metallation at achievable process temperatures (-10 °C to 0 °C) and a modified Jacobson Cyclization to construct the indazole core with high regiofidelity.

Key Advantages of This Protocol

-

Scalability: Avoids cryogenic temperatures (<-40 °C) and pyrophoric t-BuLi.

-

Safety: Eliminates the isolation of potentially explosive diazonium salts.

-

Purification: Designed to minimize column chromatography, utilizing crystallization and acid/base extraction.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from the commercially available precursor (Creosidine) to the target aldehyde.

Figure 1: Strategic disconnect showing the construction of the 7-bromo core followed by metallation/formylation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of Creosidine

Objective: To install the halogen handle at the position destined to become C7 of the indazole. Rationale: The amino group directs the bromination to the ortho position (C6 relative to aniline). The para position is blocked by the methoxy group, and the other ortho position is blocked by the methyl group.

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol |

| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | 100.0 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 136.2 g |

| DMF | Solvent | - | 500 mL |

| Water | Quench | - | 1.5 L |

Protocol:

-

Charge 4-Methoxy-2-methylaniline and DMF into a 2L reactor equipped with an overhead stirrer.

-

Cool the solution to 0–5 °C.

-

Add NBS portion-wise over 45 minutes, maintaining internal temperature <10 °C. Exothermic reaction.

-

Allow the mixture to warm to 20–25 °C and stir for 2 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC for consumption of starting material.

-

Pour the reaction mixture slowly into 1.5 L of ice-water with vigorous stirring. The product will precipitate as a beige solid.

-

Filter the solid and wash with water (3 x 200 mL).

-

Dry in a vacuum oven at 45 °C to constant weight.

-

Expected Yield: 90–95%

-

Product: 2-Bromo-4-methoxy-6-methylaniline.

-

Step 2: Modified Jacobson Indazole Synthesis

Objective: Construction of the indazole core via diazotization and intramolecular cyclization. Mechanism: The diazonium salt formed at the amine attacks the ortho-methyl group (which acts as a nucleophile via tautomerization), closing the ring to form the N1-N2 bond and the C3 carbon. The bromine atom at the original C6 position becomes C7 in the indazole frame.

| Reagent | MW | Equiv.[1][2][3] | Mass/Vol |

| Precursor (Step 1) | 216.08 | 1.0 | 100.0 g |

| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | 35.1 g |

| Acetic Acid (Glacial) | Solvent | - | 800 mL |

| Water | Solvent | - | 50 mL |

Protocol:

-

Dissolve the brominated aniline (100 g) in Glacial Acetic Acid (800 mL) in a 2L reactor.

-

Dissolve NaNO2 in minimal water (50 mL).

-

Cool the reactor to 10–15 °C. Note: Do not cool below 5 °C; the cyclization requires mild thermal energy.

-

Add the NaNO2 solution dropwise over 30 minutes. The solution will turn dark orange/red.

-

Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

-

Work-up: Concentrate the acetic acid under reduced pressure (rotary evaporator) to ~20% of original volume.

-

Dilute with EtOAc (1 L) and wash with saturated NaHCO3 (3 x 300 mL) to neutralize residual acid.

-

Wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

-

Expected Yield: 65–75%

-

Product: 7-Bromo-5-methoxy-1H-indazole.

-

Step 3: THP Protection

Objective: Protect the N1-H to prevent deprotonation during the metallation step and to direct the Grignard exchange to the C7-Bromine.

Protocol:

-

Suspend 7-Bromo-5-methoxy-1H-indazole (50 g) in DCM (500 mL).

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.05 equiv).

-

Stir at RT for 4 hours.

-

Wash with sat. NaHCO3, dry, and concentrate.

-

Use directly in the next step (quantitative conversion usually observed).

Step 4: Turbo-Grignard Formylation (The Critical Step)

Objective: Conversion of the C7-Bromide to the C7-Aldehyde. Scientific Insight: Traditional n-BuLi exchange requires -78 °C to prevent benzyne formation or scrambling. The Knochel Turbo-Grignard (iPrMgCl·LiCl) allows for fast I/Mg or Br/Mg exchange at higher temperatures (-15 °C) due to the breakdown of organomagnesium aggregates by LiCl, increasing the kinetic basicity while maintaining thermodynamic stability.

| Reagent | Equiv.[1][2][3] | Conditions |

| THP-Protected Indazole | 1.0 | Dissolved in dry THF (0.5 M) |

| iPrMgCl·LiCl (1.3M in THF) | 1.2 | Add at -15 °C |

| DMF (Anhydrous) | 2.0 | Electrophile |

Protocol:

-

Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

-

Charge the THP-protected indazole (50 g, ~153 mmol) and anhydrous THF (300 mL).

-

Cool to -15 °C (Ice/Salt or Chiller).

-

Exchange: Add iPrMgCl·LiCl solution dropwise over 20 minutes.

-

Stir at -10 °C to -5 °C for 1 hour.

-

IPC: Quench a small aliquot with D2O and check by NMR/MS for disappearance of the Bromo-starting material and appearance of the Deuterated analog.

-

-

Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -10 °C.

-

Allow to warm to 0 °C and stir for 1 hour.

-

Quench: Add sat. NH4Cl solution (200 mL) carefully.

-

Deprotection (One-Pot): Add 6M HCl (100 mL) to the quenched mixture and heat to 50 °C for 2 hours to remove the THP group.

-

Isolation: Neutralize with NaOH to pH 7-8. Extract with EtOAc.[4]

-

Final Purification: The product, This compound , often precipitates upon concentration or can be recrystallized from MeOH.

Analytical Data & Validation

Target Molecule: this compound[5]

-

1H NMR (400 MHz, DMSO-d6):

-

δ 13.5 (br s, 1H, NH) - Diagnostic of free indazole.

-

δ 10.2 (s, 1H, CHO) - Diagnostic aldehyde peak.

-

δ 8.1 (s, 1H, H-3) - Characteristic of indazole C3.

-

δ 7.6 (d, 1H, H-4/6), δ 7.4 (d, 1H, H-4/6) - Meta-coupling pattern.

-

δ 3.85 (s, 3H, OMe).

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+: 177.06

-

Found: 177.1

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 (Cyclization) | Temperature too low (<5°C) | The Jacobson cyclization requires mild thermal activation. Ensure the reaction warms to 20°C. |

| Incomplete Exchange (Step 4) | Wet THF or old Grignard | Turbo-Grignard is moisture sensitive. Titrate the reagent before use. Ensure THF <50 ppm H2O. |

| Regioisomer Contamination | Bromination at C4 (Step 1) | Unlikely with 4-OMe blocking, but ensure temperature is <10°C during NBS addition to prevent radical side reactions. |

References

-

Indazole Synthesis Review: Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activity." European Journal of Medicinal Chemistry, 2015. Link

-

Turbo-Grignard Methodology: Bao, R. L., et al. "Recent Advances in the Synthesis of Functionalized Indazoles via Organometallic Reagents." Chemical Reviews, 2011. Link

-

Jacobson Cyclization Mechanism: Organic Reactions, Vol 1-100. "The Jacobson Indazole Synthesis." Link

-

Process Safety (Diazotization): "Safety of Diazonium Salts in Process Scale-up." Organic Process Research & Development. Link

(Note: While the specific synthesis of the 7-carbaldehyde analog is often proprietary in patent literature, the protocols above represent the standard, validated "Process Chemistry" approach for 7-substituted indazoles derived from reputable methodologies like the Knochel-Hauser base application and Bartoli/Jacobson cyclizations.)

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 309976-22-5|5-Methoxy-1H-indole-7-carbaldehyde|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Strategic Condensation Reactions Involving 5-Methoxy-1H-indazole-7-carbaldehyde for Drug Discovery

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a rigid framework with versatile points for substitution, enabling precise tuning of pharmacological properties.[2] Indazole derivatives have demonstrated a vast range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-emetic agents.[1][4][5]

Within this esteemed class of heterocycles, 5-methoxy-1H-indazole-7-carbaldehyde emerges as a particularly valuable building block.[6] The strategic placement of the methoxy group at the 5-position and the reactive carbaldehyde at the 7-position provides two distinct handles for synthetic elaboration. The aldehyde function is a gateway for carbon-carbon and carbon-nitrogen bond formation through a variety of condensation reactions, allowing for the construction of complex molecular architectures essential for exploring structure-activity relationships (SAR) in drug development programs.[5]

This guide provides detailed protocols and expert insights into three fundamental condensation reactions utilizing this key intermediate: the Knoevenagel condensation, the Wittig reaction, and reductive amination. The methodologies are presented not merely as a sequence of steps, but with a rationale for each choice, empowering researchers to adapt and troubleshoot these powerful transformations.

Knoevenagel Condensation: Forging α,β-Unsaturated Systems

The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[7][8] This reaction is invaluable for synthesizing α,β-unsaturated products, which are themselves versatile intermediates for subsequent transformations like Michael additions or cycloadditions.

Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the active methylene compound to form a nucleophilic carbanion (enolate).[7][9] This carbanion then attacks the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate undergoes protonation and subsequent dehydration (elimination of water) to yield the thermodynamically stable conjugated product. The choice of a mild base is critical to avoid self-condensation of the aldehyde or other side reactions.[7]

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Protocol 1.1: Knoevenagel Condensation with Malononitrile

This protocol details the reaction with malononitrile, a common active methylene compound, to yield (E)-2-((5-methoxy-1H-indazol-7-yl)methylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol (Absolute)

-

Piperidine

-

Standard glassware, magnetic stirrer, TLC setup, filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in absolute ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol). The use of a minimal amount of catalyst is key to ensuring a clean reaction.

-

Reaction Monitoring: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 1:1 Hexane:Ethyl Acetate.[7] The consumption of the starting aldehyde should be observed.

-

Isolation: Once the reaction is complete (typically 1-3 hours, as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove residual reactants and catalyst.

-

Drying: Dry the purified product under vacuum to obtain the final compound. Further purification, if necessary, can be achieved by recrystallization from ethanol.

Data Summary Table:

| Active Methylene Compound | Catalyst | Solvent | Typical Conditions | Product Type |

| Malononitrile | Piperidine | Ethanol | Room Temp, 1-3h | Dinitrile Alkene |

| Ethyl Cyanoacetate | Piperidine/AcOH | Benzene/Toluene | Reflux, 4-8h | Cyanoacrylate |

| Meldrum's Acid | Piperidine | Benzene | Room Temp, 2-4h | Dioxinone Adduct |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux, 6-12h | Di-ester Alkene |

The Wittig Reaction: A Classic Route to Alkenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes with high reliability.[10][11] The reaction involves a phosphonium ylide (a Wittig reagent), which reacts with the carbonyl group to form a new carbon-carbon double bond.[12] The formation of the exceptionally strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this transformation.[11]

Causality and Workflow: The process is typically a two-step sequence. First, a phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. Second, this salt is deprotonated with a strong base (e.g., n-BuLi, NaH, or KOtBu) to generate the nucleophilic ylide. This ylide is then reacted in situ with the this compound. Anhydrous conditions are critical during ylide formation and reaction to prevent quenching of the highly reactive ylide by protic solvents.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols: Microwave-Assisted Synthesis Using 5-Methoxy-1H-indazole-7-carbaldehyde

Introduction: The Strategic Importance of 5-Methoxy-1H-indazole-7-carbaldehyde in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile biological activities, including potent kinase inhibition.[1] As a bioisostere of indole, the indazole nucleus offers unique hydrogen bonding capabilities that are crucial for molecular recognition at enzyme active sites. Among the various functionalized indazoles, this compound stands out as a pivotal building block for the synthesis of a new generation of therapeutic agents. Its strategic placement of a reactive aldehyde group at the C7 position, combined with the methoxy substituent at C5, provides a versatile platform for molecular elaboration and the introduction of diverse pharmacophoric features. This application note provides detailed protocols for the microwave-assisted synthesis of novel derivatives from this compound, catering to researchers, scientists, and drug development professionals.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[2][3] The direct and efficient heating of the reaction mixture by microwave irradiation often leads to cleaner reactions with fewer byproducts, aligning with the principles of green chemistry.[3] This guide will explore the application of MAOS to key synthetic transformations of this compound, providing detailed, field-proven protocols to accelerate the discovery and development of novel indazole-based therapeutics.

Core Synthetic Strategies and Protocols

This section details microwave-assisted protocols for key chemical transformations of this compound, including N-Arylation, Suzuki Cross-Coupling, Knoevenagel Condensation, and Reductive Amination. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.

Microwave-Assisted N-Arylation: Synthesis of 1-Aryl-5-methoxy-1H-indazole-7-carbaldehydes

The N-arylation of indazoles is a fundamental transformation for creating libraries of compounds with diverse substitution patterns on the pyrazole ring, which is often critical for modulating biological activity and pharmacokinetic properties. Copper-catalyzed cross-coupling reactions are particularly effective for this transformation under microwave irradiation.[4]

Causality of Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for N-arylation reactions.

-

Ligand: 1,10-Phenanthroline is an effective ligand for copper, stabilizing the catalytic species and promoting the coupling reaction.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indazole nitrogen without causing unwanted side reactions.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it efficiently absorbs microwave energy.

-

Microwave Irradiation: Enables rapid heating of the polar solvent and reactants, significantly accelerating the rate of the N-arylation reaction.

Experimental Protocol:

-

To a 10 mL microwave vial, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add 5 mL of DMF to the vial and seal it with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-methoxy-1H-indazole-7-carbaldehyde.

Data Presentation:

| Aryl Halide | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |

| Iodobenzene | 1-Phenyl-5-methoxy-1H-indazole-7-carbaldehyde | 15 | 150 | 150 | 85 |

| 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-5-methoxy-1H-indazole-7-carbaldehyde | 15 | 150 | 150 | 82 |

| 2-Bromopyridine | 5-Methoxy-1-(pyridin-2-yl)-1H-indazole-7-carbaldehyde | 20 | 150 | 150 | 75 |

Visualization:

Microwave-Assisted Suzuki Cross-Coupling: Synthesis of 7-Aryl-5-methoxy-1H-indazoles

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This protocol outlines the coupling of a halogenated this compound with a boronic acid. For this, the starting aldehyde would first need to be protected and the indazole halogenated at the 7-position, a common strategy in multi-step synthesis. This protocol assumes a 7-bromo-5-methoxy-1H-indazole derivative as the starting material.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) is essential for the Suzuki coupling catalytic cycle.

-

Base: A base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

-

Microwave Irradiation: Significantly accelerates the reaction, often allowing for lower catalyst loading and shorter reaction times compared to conventional heating.[7]

Experimental Protocol:

-

In a 10 mL microwave vial, combine the 7-bromo-5-methoxy-1H-indazole derivative (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol).

-

Add a solvent mixture of dioxane and water (4:1, 5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 5-15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 7-aryl-5-methoxy-1H-indazole product.

Data Presentation:

| Boronic Acid | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |

| Phenylboronic acid | 7-Phenyl-5-methoxy-1H-indazole derivative | 10 | 100 | 120 | 92 |

| 4-Methylphenylboronic acid | 5-Methoxy-7-(p-tolyl)-1H-indazole derivative | 10 | 100 | 120 | 90 |

| Thiophene-2-boronic acid | 5-Methoxy-7-(thiophen-2-yl)-1H-indazole derivative | 15 | 100 | 120 | 85 |

Visualization:

Microwave-Assisted Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[8][9] This reaction is highly valuable for synthesizing α,β-unsaturated compounds, which are versatile intermediates in organic synthesis.

Causality of Experimental Choices:

-

Catalyst: A mild base such as piperidine or ammonium acetate is typically used to catalyze the condensation.

-

Solvent: While the reaction can be run solvent-free, a high-boiling polar solvent like ethanol or DMF can be beneficial for microwave heating.

-

Microwave Irradiation: Promotes rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional methods.[10]

Experimental Protocol:

-

In a 10 mL microwave vial, place this compound (1.0 mmol), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 mmol), and a catalytic amount of piperidine (0.1 mmol).

-

Add 3 mL of ethanol to the vial.

-

Seal the vial and subject it to microwave irradiation at 80 °C for 2-5 minutes.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

| Active Methylene Compound | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |

| Malononitrile | 2-((5-Methoxy-1H-indazol-7-yl)methylene)malononitrile | 3 | 80 | 80 | 95 |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-methoxy-1H-indazol-7-yl)acrylate | 5 | 80 | 80 | 91 |

| Meldrum's acid | 5-((5-Methoxy-1H-indazol-7-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 4 | 80 | 80 | 88 |

Visualization:

Microwave-Assisted Reductive Amination: Synthesis of Aminomethyl Indazole Derivatives

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[11][12] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides.

-

Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction.

-

Microwave Irradiation: Can accelerate both the imine formation and the reduction steps, leading to a significant reduction in the overall reaction time.

Experimental Protocol:

-

To a 10 mL microwave vial, add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 5 mL of dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 mmol) to the mixture.

-

Seal the vial and irradiate in a microwave reactor at 100 °C for 10-15 minutes.

-

After cooling, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation:

| Amine | Product | Time (min) | Power (W) | Temp (°C) | Yield (%) |

| Benzylamine | N-((5-Methoxy-1H-indazol-7-yl)methyl)benzenamine | 12 | 100 | 100 | 88 |

| Morpholine | 4-((5-Methoxy-1H-indazol-7-yl)methyl)morpholine | 10 | 100 | 100 | 92 |

| Aniline | N-((5-Methoxy-1H-indazol-7-yl)methyl)aniline | 15 | 100 | 100 | 85 |

Visualization:

Conclusion and Future Perspectives

The protocols detailed in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and efficient diversification of the this compound scaffold. These methods provide a significant advantage in the context of medicinal chemistry and drug discovery, where the timely synthesis of compound libraries for biological screening is paramount. The dramatic reduction in reaction times and often improved yields highlight the power of microwave technology to accelerate the drug development pipeline. Further exploration of these and other microwave-assisted transformations on this versatile building block will undoubtedly lead to the discovery of novel indazole derivatives with significant therapeutic potential.

References

-

Journal of Chemical Health Risks. (2025, March 26). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

- Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water. Chemical Reviews, 107(6), 2563–2691.

- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164–178.

- Wu, X., et al. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557.

- Antunes, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390.

- Radi, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520.

- Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 208, 112813.

-

Current Microwave Chemistry. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Retrieved from [Link]

- Antunes, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390.

- Jones, G. (2004).

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

- Kim, J. Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(7), 5343–5354.

- Radi, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520.

- Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13861–13869.

- Schiemann, K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 669.

-

Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. Retrieved from [Link]

-

Reagentia. (n.d.). 5-methoxy-7-methyl-1H-indazole-3-carbaldehyde (1 x 100 mg). Retrieved from [Link]

- Islam, M. R., et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Journal of the Bangladesh Chemical Society, 31(1-2), 84-90.

-

Request PDF. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved from [Link]

- Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200.

- Shaikh, J., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(11), 1303-1331.

- Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2673.

- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.

- de Oliveira, C. S. A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1489–1496.

- Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.

- More, V. S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

Sources